N-(3-fluoro-4-methylphenyl)glycinamide

Description

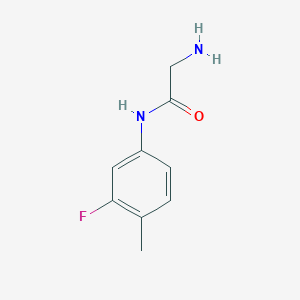

N-(3-Fluoro-4-methylphenyl)glycinamide is a glycinamide derivative featuring a phenyl ring substituted with fluorine at the 3-position and a methyl group at the 4-position. 1), which shares the 3-fluoro-phenyl backbone but lacks the 4-methyl group . The glycinamide moiety (NH₂-C(=O)-NH-) is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and target affinity.

Properties

Molecular Formula |

C9H11FN2O |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-amino-N-(3-fluoro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H11FN2O/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) |

InChI Key |

HOCGKJDXVIZQGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)glycinamide typically involves the reaction of 3-fluoro-4-methylaniline with glycine derivatives under specific conditions. One common method includes the use of protecting groups to safeguard reactive sites during the synthesis process. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)glycinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences between N-(3-fluoro-4-methylphenyl)glycinamide and related compounds:

Key Observations :

- Chloro analogs (e.g., ) may exhibit stronger electron-withdrawing effects but with increased steric bulk.

- Sulfonyl Modifications : Compounds with sulfonyl groups (e.g., ) demonstrate higher metabolic stability due to sulfonamide resistance to hydrolysis. However, sulfonyl groups may reduce cell permeability compared to the simpler glycinamide backbone.

- N-Alkylation : Methylation of the glycinamide nitrogen (e.g., ) could sterically hinder hydrogen bonding but may improve pharmacokinetic properties like oral bioavailability.

Pharmacological and Physicochemical Implications

- Lipophilicity: The 4-methyl group in the target compound likely increases logP compared to non-methylated analogs (e.g., ), enhancing passive diffusion across biological membranes.

- Metabolic Stability : Sulfonyl-containing analogs (e.g., ) are less prone to oxidative metabolism but may exhibit slower clearance. In contrast, the absence of sulfonyl groups in the target compound could result in faster hepatic processing.

- Target Selectivity : Fluorine’s small size and high electronegativity allow precise interactions with receptors, as seen in fluorinated pharmaceuticals. Chloro analogs (e.g., ) might exhibit broader steric interference but lower selectivity.

Research Findings from Analogs

- Ester vs. Amide Comparison : Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate , an ester derivative, may act as a prodrug, hydrolyzing to the active acid in vivo. The target compound’s amide linkage likely offers greater enzymatic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.